

Lsd1-UM-109: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of Lsd1-UM-109, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Lsd1-UM-109, a novel pyrrolo[2,3-c]pyridine derivative, emerged from a structure-guided drug design program and has demonstrated significant potential in preclinical studies. This guide details the scientific rationale behind its development, the synthetic route, and the experimental protocols for its biological characterization.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is a hallmark of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to the maintenance of an undifferentiated, proliferative state.[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse these epigenetic alterations and induce cancer cell differentiation and apoptosis.



Lsd1-UM-109 was developed as a highly potent and selective reversible inhibitor of LSD1, offering a potential advantage over irreversible inhibitors by minimizing off-target effects and offering a more controlled pharmacodynamic profile.

Discovery of Lsd1-UM-109

Lsd1-UM-109 (also referred to as compound 46 in the primary literature) was discovered through a strategic, structure-guided design approach.[1] The development process began with the known reversible LSD1 inhibitor, GSK-354, as a starting point.[1]

Design Strategy

The core discovery strategy involved the structural modification of the GSK-354 scaffold to enhance potency and optimize physicochemical properties. This iterative process of design, synthesis, and biological evaluation led to the identification of the novel pyrrolo[2,3-c]pyridine core as a key pharmacophore.



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Caption: Discovery workflow for **Lsd1-UM-109**.

Synthesis of Lsd1-UM-109

The chemical synthesis of **Lsd1-UM-109** involves a multi-step process. While the specific, detailed, step-by-step protocol is typically found in the supporting information of the primary publication, a general outline of the synthetic strategy for related pyrrolo[2,3-c]pyridine derivatives can be described. The synthesis generally involves the construction of the core heterocyclic system followed by the introduction of key side chains.

Note: The detailed, step-by-step experimental procedure for the synthesis of **Lsd1-UM-109** (compound 46) is contained within the supporting information of the publication "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors" in ACS Medicinal Chemistry Letters.[1] This information is typically accessible through the journal's website.



Biological Activity and Quantitative Data

Lsd1-UM-109 has demonstrated potent and selective inhibition of LSD1 and significant antiproliferative effects in various cancer cell lines.

Parameter	Value	Reference
LSD1 Enzymatic Inhibition (IC50)	3.1 nM	[1]
MV4;11 (AML) Cell Growth Inhibition (IC50)	0.6 nM	[1]
MOLM-13 (AML) Cell Growth Inhibition (IC50)	31 nM	[1]
H1417 (SCLC) Cell Growth Inhibition (IC50)	1.1 nM	[1]

Experimental Protocols

The following are generalized protocols for the key assays used to characterize **Lsd1-UM-109**, based on standard methodologies in the field. The specific details of the protocols used for **Lsd1-UM-109** are available in the supporting information of the primary research article.[1]

LSD1 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled assay.

Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me1/2 peptide) produces formaldehyde. The formaldehyde is then oxidized by HRP in the presence of a fluorogenic or chromogenic substrate, and the resulting signal is proportional to LSD1 activity.

General Protocol:

 Recombinant human LSD1 is incubated with the test compound (Lsd1-UM-109) at various concentrations.

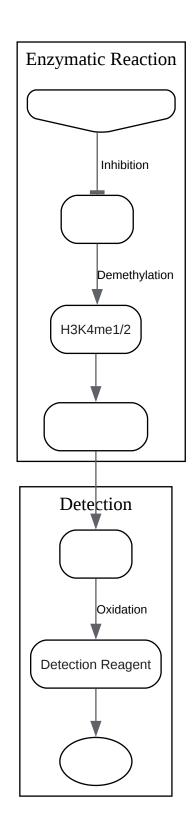






- The enzymatic reaction is initiated by the addition of the H3K4me1/2 peptide substrate and FAD cofactor.
- After a defined incubation period, the HRP enzyme and a detection reagent (e.g., Amplex Red) are added.
- The fluorescence or absorbance is measured using a plate reader.
- IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.





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Caption: LSD1 enzymatic inhibition assay workflow.



Cell Growth Inhibition Assay

This assay determines the effect of a compound on the proliferation of cancer cells.

Principle: Cancer cell lines are treated with the test compound for a specified period. Cell viability is then assessed using a colorimetric or fluorometric method, such as the MTS or CellTiter-Glo assay.

General Protocol:

- Cancer cells (e.g., MV4;11, H1417) are seeded in 96-well plates and allowed to attach overnight.
- The cells are treated with serial dilutions of Lsd1-UM-109 for a prolonged period (typically 7-10 days for LSD1 inhibitors).[1]
- A viability reagent (e.g., MTS or CellTiter-Glo) is added to each well.
- The absorbance or luminescence is measured using a plate reader.
- IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

In Vivo Studies

While the primary publication on **Lsd1-UM-109** focused on its in vitro characterization, subsequent studies on structurally related 1H-pyrrolo[2,3-c]pyridin derivatives have demonstrated in vivo efficacy.[3][4][5] These studies typically utilize xenograft models.

General Xenograft Model Protocol:

- Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with human cancer cells (e.g., MV4-11).
- Once tumors are established, mice are randomized into vehicle control and treatment groups.

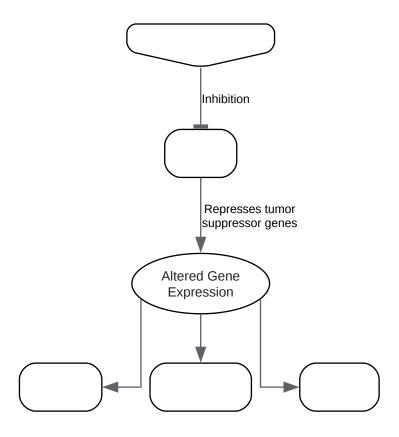


- Lsd1-UM-109 (or a related compound) is administered orally or via another appropriate
 route at specified doses and schedules.
- Tumor volume and body weight are monitored regularly.
- At the end of the study, tumors are excised and may be used for pharmacodynamic and biomarker analysis.

Pharmacokinetics and Toxicity: Pharmacokinetic studies on related compounds have assessed parameters such as Cmax, AUC, and half-life following oral administration.[3] Toxicity is typically evaluated by monitoring animal body weight, clinical signs, and, in some cases, hematological parameters.[3]

Signaling Pathways

LSD1 exerts its oncogenic functions through the regulation of multiple signaling pathways. Inhibition of LSD1 by compounds like **Lsd1-UM-109** is expected to modulate these pathways.



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Caption: Mechanism of action of Lsd1-UM-109.

Conclusion

Lsd1-UM-109 is a promising, potent, and reversible LSD1 inhibitor discovered through a rational, structure-based design approach. Its significant in vitro activity against AML and SCLC cell lines underscores its therapeutic potential. Further preclinical development, including comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies, will be crucial in advancing this compound towards clinical investigation. The technical information and protocols provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

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